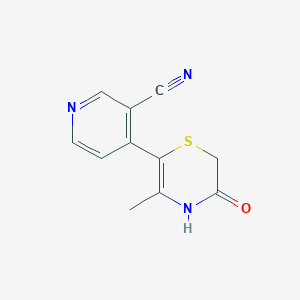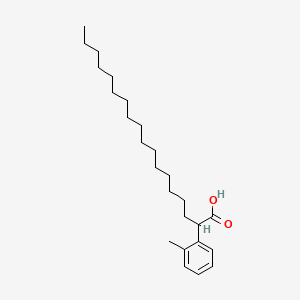![molecular formula C9H10BrN5O B8500036 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol](/img/structure/B8500036.png)
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol is a complex organic compound that features a bromopyridine moiety linked to a tetrazole ring, which is further connected to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol typically involves multiple steps. One common route starts with the bromination of pyridine derivatives to form 6-bromopyridine intermediates . This intermediate is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol can undergo various chemical reactions including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The bromopyridine moiety can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of azide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the tetrazole ring.
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile: Contains a nitrile group instead of the ethanol group.
Methyl 2-(6-bromopyridin-2-yl)acetate: Features an ester group instead of the ethanol group.
Uniqueness
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the ethanol group, which can provide distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H10BrN5O |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C9H10BrN5O/c10-8-3-1-2-7(11-8)6-9-12-14-15(13-9)4-5-16/h1-3,16H,4-6H2 |
InChI-Schlüssel |
OQWWOBJIUWPDDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)CC2=NN(N=N2)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-3,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8499965.png)







![1-[2-(4-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine](/img/structure/B8500040.png)


